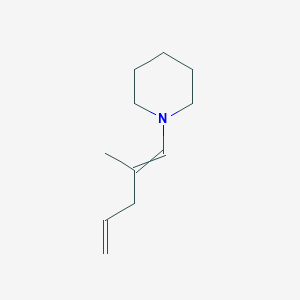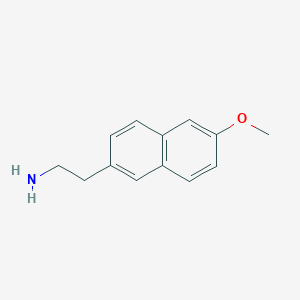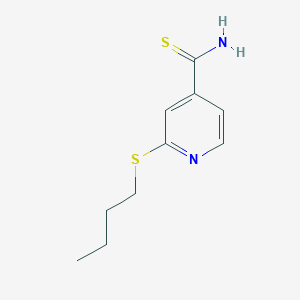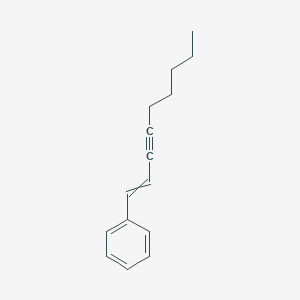![molecular formula C15H15N3 B12552289 1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole CAS No. 144693-27-6](/img/structure/B12552289.png)
1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole is a heterocyclic compound that features both pyrrole and imidazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound is of interest in various fields including pharmaceuticals, due to its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole typically involves the condensation of pyrrole and imidazole derivatives. One common method involves the reaction of 1-(4-bromomethylphenyl)-1H-imidazole with pyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(1H-Pyrrol-1-yl)phenyl)-1H-pyrrole: Similar structure but lacks the imidazole ring.
4-(1H-Imidazol-1-ylmethyl)phenylamine: Contains imidazole but differs in the substitution pattern.
1-(4-(1H-Pyrrol-1-yl)phenyl)-1H-imidazole: Similar but with different substitution on the phenyl ring
Uniqueness
1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole is unique due to the presence of both pyrrole and imidazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds with only one of these rings .
Propiedades
Número CAS |
144693-27-6 |
|---|---|
Fórmula molecular |
C15H15N3 |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
1-[[4-(pyrrol-1-ylmethyl)phenyl]methyl]imidazole |
InChI |
InChI=1S/C15H15N3/c1-2-9-17(8-1)11-14-3-5-15(6-4-14)12-18-10-7-16-13-18/h1-10,13H,11-12H2 |
Clave InChI |
FEPUHMADAWVOCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)CC2=CC=C(C=C2)CN3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(16-Fluorohexadecyl)oxy]benzoic acid](/img/structure/B12552208.png)
![N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide](/img/structure/B12552212.png)



![N-Methyl-2-[1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazine-1-carbothioamide](/img/structure/B12552233.png)

![2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol](/img/structure/B12552256.png)

![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)


![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)
